3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)-
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Overview
Description
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- is a chemical compound with the molecular formula C24H17ClN2O2 and a molecular weight of 400.86 g/mol . This compound is characterized by its quinoline core structure, which is substituted with a cyano group at the 3-position, a chlorine atom at the 4-position, and two phenylmethoxy groups at the 6 and 7 positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- involves several steps, typically starting with the preparation of the quinoline core. The synthetic route often includes the following steps:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Phenylmethoxylation: The phenylmethoxy groups can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and chloro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl derivatives.
Scientific Research Applications
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(phenylmethoxy)- can be compared with other similar compounds, such as:
3-Quinolinecarbonitrile, 4-chloro-6,7-dimethoxy-: This compound has methoxy groups instead of phenylmethoxy groups, which may result in different chemical and biological properties.
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(ethoxy)-: The presence of ethoxy groups instead of phenylmethoxy groups can also influence its reactivity and applications.
3-Quinolinecarbonitrile, 4-chloro-6,7-bis(methoxy)-:
Properties
Molecular Formula |
C24H17ClN2O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-chloro-6,7-bis(phenylmethoxy)quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H17ClN2O2/c25-24-19(13-26)14-27-21-12-23(29-16-18-9-5-2-6-10-18)22(11-20(21)24)28-15-17-7-3-1-4-8-17/h1-12,14H,15-16H2 |
InChI Key |
ACKVGJHXLUHUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=C(C=N3)C#N)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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